2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine
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Overview
Description
2-Oxabicyclo[221]heptan-4-ylmethanamine is a bicyclic amine compound with a unique structure that includes an oxygen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives that can be further utilized in synthetic applications .
Scientific Research Applications
2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.1]heptane: A similar compound without the amine group, used in similar synthetic applications.
7-Oxabicyclo[2.2.1]heptane: Another related compound with different substitution patterns, also used in organic synthesis.
Uniqueness
2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine is unique due to its amine functionality, which provides additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in medicinal chemistry for the design of bioactive molecules .
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-4-ylmethanamine |
InChI |
InChI=1S/C7H13NO/c8-4-7-2-1-6(3-7)9-5-7/h6H,1-5,8H2 |
InChI Key |
PWTRQPJJYLYYDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1OC2)CN |
Origin of Product |
United States |
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